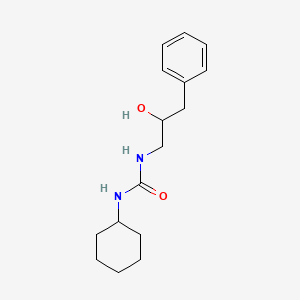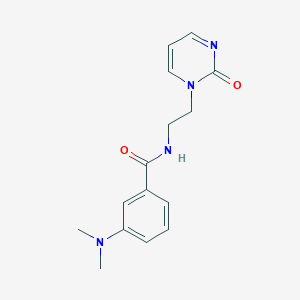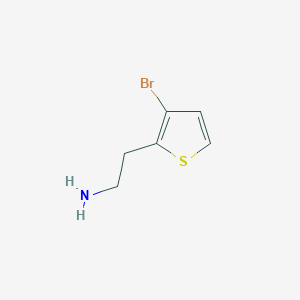
5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide is a novel compound of interest in medicinal and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, starting with the formation of the cyclohexyl intermediate, followed by attachment of the pyrimidine ring, and finally the formation of the isoxazole ring. Key reagents may include cyclopropylamines, pyrimidine fluorides, and isoxazole carboxylates, with reactions conducted under conditions such as refluxing in organic solvents, and employing catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide would involve optimizing these steps for scale, ensuring high yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and utilize automation for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: : It can be oxidized using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents like sodium borohydride can be used to reduce certain functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitutions are common, facilitated by the presence of reactive centers within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in an acidic medium.
Reduction: : Sodium borohydride in an alcohol solvent.
Substitution: : Halogenated reagents like bromine or chlorine under controlled temperature and pH.
Major Products Formed
From oxidation: Corresponding alcohols, ketones, or carboxylic acids.
From reduction: Amines or alkyl derivatives.
From substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide holds potential across multiple fields:
Chemistry: : As a precursor or intermediate in synthetic pathways for other complex molecules.
Biology: : Studied for its interaction with various enzymes and proteins.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antiviral properties.
Industry: : May be used in the synthesis of polymers or other materials requiring specific functional groups.
Mechanism of Action
The mechanism involves binding to specific molecular targets within biological systems, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the observed therapeutic effects. Specific pathways might include the inhibition of kinase enzymes or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-2-carboxamide
5-cyclopropyl-N-((1r,4r)-4-((6-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide
4-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide
Uniqueness
What sets 5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide apart is its specific structural configuration and the substitution pattern, which can impart unique biochemical properties and higher specificity for certain molecular targets.
Hope this helps!
Properties
IUPAC Name |
5-cyclopropyl-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c18-11-8-19-17(20-9-11)24-13-5-3-12(4-6-13)21-16(23)14-7-15(25-22-14)10-1-2-10/h7-10,12-13H,1-6H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYSRQMQJPYPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)
![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2387605.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide](/img/structure/B2387608.png)

![3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2387611.png)
![(2E)-3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B2387612.png)

![1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2387616.png)




